molecular formula C9H9NO2 B1591806 1-(Pyridin-3-yl)cyclopropanecarboxylic acid CAS No. 610791-39-4

1-(Pyridin-3-yl)cyclopropanecarboxylic acid

Cat. No. B1591806
M. Wt: 163.17 g/mol
InChI Key: HYEMICHUSHXQTM-UHFFFAOYSA-N
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Description

“1-(Pyridin-3-yl)cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C9H9NO2 . It is also known by its CAS number 610791-39-4 . The compound appears as a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for “1-(Pyridin-3-yl)cyclopropanecarboxylic acid” is 1S/C9H9NO2/c11-8(12)9(3-4-9)7-2-1-5-10-6-7/h1-2,5-6H,3-4H2,(H,11,12) . This code provides a specific representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“1-(Pyridin-3-yl)cyclopropanecarboxylic acid” has a molecular weight of 163.17 g/mol . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Structural Studies

1-(Pyridin-3-yl)cyclopropanecarboxylic acid and its derivatives have been studied for their potential in synthesizing complex molecular structures. Research includes the development of pyrazole derivatives, which are synthesized and characterized for their structural and computational properties. These studies provide insights into the chemistry of cyclopropane-containing compounds and their applications in creating novel chemical entities with potential biological activities. Examples include the synthesis of pyrrolidines via the catalytic reactions of aldehydes, amines, and cyclopropanediesters, indicating the utility of cyclopropane derivatives in synthesizing complex cyclic structures with high diastereoselectivity (Carson & Kerr, 2005).

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Research on metal-organic frameworks (MOFs) and coordination polymers featuring pyridine and cyclopropane derivatives has shown significant promise. These materials are studied for their unique structural properties, which include void spaces that accommodate water clusters, and their potential applications in catalysis, gas storage, and separation technologies. The study of a metal-organic framework with polycatenane-like structure through H-bonding interactions is an example of how these compounds contribute to the development of new materials with fascinating structural characteristics (Ghosh & Bharadwaj, 2005).

Bioactive Compound Synthesis

The synthesis and bioactivity studies of cyclopropane and pyridine derivatives have also been explored. These studies focus on creating compounds with potential biological activities, such as herbicidal and fungicidal properties. For instance, the preparation of N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas showcases the role of cyclopropane derivatives in generating bioactive molecules with specific applications in agriculture (Tian et al., 2009).

Catalysis and Organic Synthesis

Catalytic applications of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid derivatives have been investigated, particularly in the field of organic synthesis. This includes the development of catalytic methods for enantioselective synthesis, demonstrating the versatility of cyclopropane-containing compounds in facilitating the creation of chiral molecules. These methodologies are crucial for the synthesis of natural product-inspired compound collections, highlighting the importance of cyclopropane derivatives in the field of medicinal chemistry and drug discovery (Narayan et al., 2014).

Safety And Hazards

When handling “1-(Pyridin-3-yl)cyclopropanecarboxylic acid”, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-pyridin-3-ylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-8(12)9(3-4-9)7-2-1-5-10-6-7/h1-2,5-6H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYEMICHUSHXQTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CN=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593491
Record name 1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-3-yl)cyclopropanecarboxylic acid

CAS RN

610791-39-4
Record name 1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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